1-[3-Methoxy-4-(2-methylpropoxy)phenyl]-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, a class of polycyclic heterocycles synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . The reaction tolerates diverse substituents, including methoxy, alkyl, halogen, and aryl groups, enabling high structural diversity. For the target compound, the aryl aldehyde component introduces the 3-methoxy-4-(2-methylpropoxy)phenyl moiety, while the primary amine contributes the 6-methylpyridin-2-yl group. The 6,7-dimethyl substituents on the chromeno-pyrrole core enhance steric and electronic modulation.
The synthetic protocol achieves a 92% success rate, with yields ranging from 43% to 86% for analogous structures .
Properties
Molecular Formula |
C30H30N2O5 |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
1-[3-methoxy-4-(2-methylpropoxy)phenyl]-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C30H30N2O5/c1-16(2)15-36-22-11-10-20(14-24(22)35-6)27-26-28(33)21-12-17(3)18(4)13-23(21)37-29(26)30(34)32(27)25-9-7-8-19(5)31-25/h7-14,16,27H,15H2,1-6H3 |
InChI Key |
GNSMXPGENBRADA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C(=C4)C)C)C5=CC(=C(C=C5)OCC(C)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]-6,7-DIMETHYL-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve:
Suzuki–Miyaura coupling: This reaction is widely used for forming carbon-carbon bonds and involves the coupling of boronic acids with halides in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of a boron group from an organic molecule, often using a radical approach.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]-6,7-DIMETHYL-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Drug Discovery
The compound has been investigated for its potential as a therapeutic agent. Its structural characteristics suggest it may interact with biological targets effectively.
- Mechanism of Action : Studies indicate that the compound may exhibit anti-inflammatory and anticancer properties by modulating specific biochemical pathways.
- Case Studies :
Material Science
Due to its stability and unique electronic properties, this compound can be utilized in developing advanced materials.
- Applications :
- It can enhance the durability and thermal stability of polymers used in electronics.
- Research indicates potential uses in coatings that require high resistance to environmental degradation.
Biological Imaging
The compound's properties make it suitable for use in fluorescent probes.
- Fluorescent Probes : These probes are essential for visualizing cellular processes in biological research.
- Research Findings : The ability to create effective fluorescent markers has been demonstrated in studies focusing on cellular imaging techniques.
Data Tables
Mechanism of Action
The mechanism of action of 1-[3-METHOXY-4-(2-METHYLPROPOXY)PHENYL]-6,7-DIMETHYL-2-(6-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modifies.
Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes that are affected by the compound.
Comparison with Similar Compounds
Table 1: Core Structure and Substituent Profiles
Key Observations :
- Core Diversity: The target compound’s chromeno-pyrrole core contrasts with the pyrrolo-pyrimidine () and tetrahydroimidazo-pyridine () scaffolds. These differences influence π-π stacking, solubility, and binding interactions.
- Substituent Effects : The target’s 6-methylpyridin-2-yl group may enhance hydrogen-bonding capacity compared to purely aryl or nitro-substituted analogs .
- Synthetic Efficiency: The multicomponent reaction for chromeno-pyrroles (43–86% yields) outperforms the stepwise synthesis of tetrahydroimidazo-pyridines (51% yield) .
Functional and Analytical Comparisons
NMR Profiling: highlights NMR as a critical tool for comparing substituent-induced chemical shifts. For example, regions of divergence in δ values (e.g., positions 29–36 and 39–44 in analogous compounds) correlate with substituent electronic effects . The target’s methoxy and methylpropoxy groups likely deshield adjacent protons, creating distinct NMR profiles compared to halogenated or non-polar analogs.
Bioactivity Potential: While explicit data for the target compound are unavailable, notes that libraries of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones are under investigation for drug candidacy. In contrast, tetrahydroimidazo-pyridines () are often explored for antimicrobial activity due to nitro and cyano groups .
Biological Activity
The compound 1-[3-Methoxy-4-(2-methylpropoxy)phenyl]-6,7-dimethyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule belonging to the chromeno-pyrrole derivative class. Its unique structure positions it as a promising candidate in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and interaction with biological targets.
Chemical Structure and Properties
The compound's molecular formula is C₁₈H₁₉N₃O₄, with a molecular weight of approximately 311.35 g/mol. The presence of various functional groups, such as methoxy and methyl substituents, enhances its lipophilicity and potentially improves bioavailability.
Synthesis Methods
Several synthetic pathways have been developed for this compound:
- Multicomponent Reactions : Combining substituted methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates with aryl aldehydes and primary amines under mild conditions yields high-purity products with good yields (43% to 86%) .
- Three-component Cyclization : This method allows for the construction of dihydrochromeno[2,3-c]pyrrole derivatives efficiently .
Anticancer Activity
Research indicates that derivatives of chromeno-pyrrole compounds exhibit significant inhibition against various cancer cell lines. For instance:
- Cell Line Studies : Compounds within this class have shown promising results against human tumor cell lines such as HCT116 (colon), MCF7 (breast), and HEPG2 (liver) .
Anti-inflammatory Properties
The compound has been noted for its potential anti-inflammatory effects. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in inflammatory responses .
Antimicrobial Activity
Chromeno-pyrrole derivatives have demonstrated antimicrobial properties. The structural features of the compound may contribute to enhanced activity against bacterial and fungal strains .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Interaction with enzymes related to cancer progression or inflammation.
- Antioxidant Properties : Potential to mitigate oxidative stress-related diseases through free radical scavenging activities .
Case Studies and Research Findings
- In Vitro Studies : A study evaluating the anticancer properties of similar compounds found that modifications in substituents significantly affected biological activity. Substituents such as methoxy groups enhanced lipophilicity and bioactivity .
- Structure-Activity Relationship (SAR) : Research has established that specific substituent patterns on the pyrrole ring are crucial for activity against targeted diseases. For example, the presence of a methoxy group at the 3-position was linked to improved potency in certain assays .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 1-(4-Methoxyphenyl)-2-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione | Methoxy group at para position | Different bioactivity due to substitution pattern |
| 1-(3-Ethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | Ethoxy group instead of methoxy | Altered solubility and reactivity |
| 4-(Dimethylamino)phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione | Dimethylamino group enhancing electron density | Increased interaction potential with biological targets |
Q & A
Q. What are the recommended methods for synthesizing this compound, and how can purity be ensured?
A multi-step synthesis involving coupling reactions under inert conditions is typically employed. Key steps include the use of catalysts like palladium for cross-coupling and protective groups (e.g., tert-butyldimethylsilyl) to stabilize reactive intermediates. Purity is validated via liquid chromatography (LC) with UV detection, as described in methods for structurally similar pyrrolo[3,4-c]pyridine derivatives .
Q. What safety protocols are critical during handling and storage?
Avoid dust generation and use local exhaust ventilation. Store in a dry, temperature-controlled environment (15–25°C) away from incompatible substances. Personal protective equipment (PPE), including nitrile gloves and safety goggles compliant with EN 166 standards, is mandatory during handling .
Q. Which analytical techniques are most effective for structural characterization?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) are essential. For crystallographic confirmation, X-ray diffraction (XRD) is recommended, as demonstrated in studies of analogous chromeno-pyrrole systems .
Advanced Research Questions
Q. How can computational methods optimize the synthesis pathway?
Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction energetics and transition states, while machine learning algorithms analyze experimental datasets to identify optimal conditions (e.g., solvent polarity, temperature). The ICReDD framework integrates these approaches to reduce trial-and-error experimentation .
Q. How can contradictory pharmacological data across studies be resolved?
Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from assay variability (e.g., cell line selection, incubation time). Validate purity using LC-MS and replicate assays under standardized conditions. Cross-reference results with structurally related compounds, such as 4-alkoxy-pyrrolo[3,4-c]pyridines, to isolate structure-activity relationships (SAR) .
Q. What experimental designs are suitable for identifying degradation products under stress conditions?
Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-TOF/MS can detect hydrolytic or oxidative degradation. For thermal degradation, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) monitor mass loss and phase transitions .
Q. How do substituents (e.g., methoxy, methylpropoxy) influence biological activity?
Systematic SAR studies via substituent swapping (e.g., replacing methoxy with ethoxy) and molecular docking simulations (e.g., targeting kinase domains) reveal steric and electronic effects. For example, bulky groups at the 4-position enhance binding affinity in related pyrrolo-pyridine derivatives .
Q. What reactor designs are optimal for scaling up synthesis while minimizing side reactions?
Continuous-flow reactors with in-line monitoring (e.g., FTIR spectroscopy) improve heat/mass transfer and reduce residence time. Membrane separation technologies (e.g., nanofiltration) enhance product isolation, as classified under CRDC subclass RDF2050104 .
Q. How can chemical software ensure data integrity in collaborative research?
Blockchain-based platforms encrypt experimental data and track version history. Virtual simulations (e.g., molecular dynamics) reduce physical trials, while access controls limit data manipulation. These protocols align with ISO/IEC 27001 standards for information security .
Q. What methodologies assess the compound’s environmental impact during disposal?
Biodegradation assays (e.g., OECD 301F) and ecotoxicity profiling (e.g., Daphnia magna LC₅₀ tests) evaluate persistence and toxicity. Computational tools like EPI Suite predict partition coefficients (log P) and bioaccumulation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
